

2-Aminopropan-2-ol: A Technical Overview of a Lesser-Known Isomer

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Aminopropan-2-ol

Cat. No.: B1621698

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **2-Aminopropan-2-ol** (CAS Number: 14008-30-1). It is important to distinguish this compound from its more common isomer, 1-Amino-2-propanol. While extensive experimental data is available for the latter, **2-Aminopropan-2-ol** is a less-characterized molecule, with much of the available data being theoretical or predicted. This guide collates the available information and highlights the areas where further experimental validation is required.

Chemical and Physical Properties

Quantitative data for **2-Aminopropan-2-ol** is sparse and largely based on computational predictions. The following tables summarize the available information, drawing a clear distinction between predicted and experimental values where available. For comparison, the experimentally determined properties of the related, but distinct, compound 1-Amino-2-propanol are also provided.

Table 1: General and Physical Properties of **2-Aminopropan-2-ol**

Property	Value (Predicted)	Reference
Molecular Formula	C ₃ H ₉ NO	[1]
Molecular Weight	75.11 g/mol	[1]
Boiling Point	115.9 ± 23.0 °C	
Density	0.947 ± 0.06 g/cm ³	
pKa	Data not available	
Solubility	Data not available	

Table 2: Comparative Physical Properties of Propanolamine Isomers

Property	2-Aminopropan-2-ol (Predicted)	1-Amino-2-propanol (Experimental)
CAS Number	14008-30-1[1]	78-96-6[2][3]
Boiling Point	115.9 ± 23.0 °C	160 °C[2][3]
Melting Point	Data not available	-2 °C[2][3]
Density	0.947 ± 0.06 g/cm ³	0.973 g/mL at 25 °C[2][3]

Spectroscopic Data

To date, detailed experimental spectroscopic data (NMR, IR, Mass Spectrometry) for **2-Aminopropan-2-ol** is not readily available in public databases. The structural differences between **2-Aminopropan-2-ol** and its isomers would result in distinct spectral fingerprints.

Synthesis and Reactivity

Detailed and validated experimental protocols for the synthesis of pure **2-Aminopropan-2-ol** are not well-documented in the scientific literature. General methods for the synthesis of aminopropanols often yield mixtures of isomers, and purification of **2-Aminopropan-2-ol** may present a significant challenge.

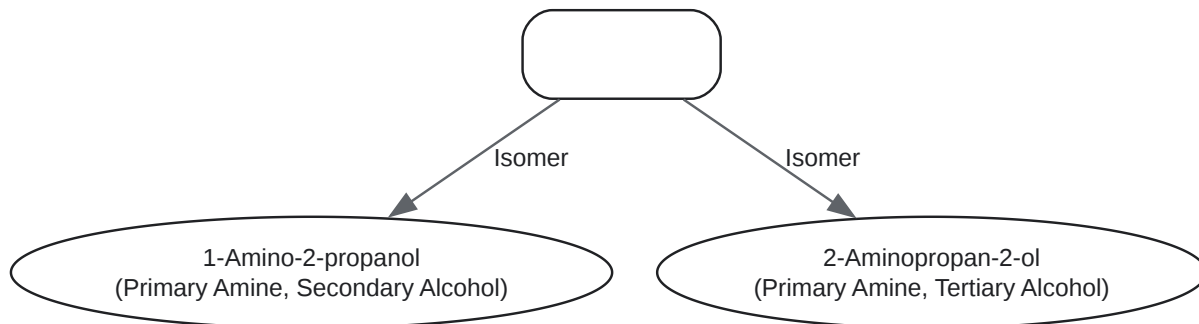
The chemical reactivity of **2-Aminopropan-2-ol** is predicted to be characteristic of a primary amine and a tertiary alcohol. The presence of the amino group confers basic properties, while the tertiary alcohol functionality would influence its oxidation and substitution reactions.

Safety and Handling

Specific toxicological and safety data for **2-Aminopropan-2-ol** is not available. For handling, it is prudent to follow the safety precautions for related amino alcohols, such as 1-Amino-2-propanol, which is classified as corrosive and can cause skin burns and eye damage.[4][5] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this class of compounds. Work should be conducted in a well-ventilated area.

Logical Relationship of Propanolamine Isomers

The following diagram illustrates the structural relationship between **2-Aminopropan-2-ol** and its more common isomer, 1-Amino-2-propanol.



[Click to download full resolution via product page](#)

Caption: Constitutional isomers of aminopropanol.

Conclusion and Future Directions

This technical guide consolidates the currently available information on **2-Aminopropan-2-ol**. It is evident that there is a significant lack of experimental data for this compound. Future research should focus on:

- Development of a reliable and selective synthesis protocol.

- Thorough experimental characterization of its physical and chemical properties.
- Acquisition and analysis of its spectroscopic data (NMR, IR, MS).
- Evaluation of its toxicological profile and handling requirements.

Such studies are essential for a complete understanding of this molecule and to enable its potential applications in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Aminopropan-2-ol | C₃H₉NO | CID 4557599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. Cas 78-96-6, Amino-2-propanol | lookchem [lookchem.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. chemicalbook.com [chemicalbook.com]
- To cite this document: BenchChem. [2-Aminopropan-2-ol: A Technical Overview of a Lesser-Known Isomer]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1621698#2-aminopropan-2-ol-chemical-and-physical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com